1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride 1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2206668-18-8
VCID: VC4783381
InChI: InChI=1S/C4H8F3NO.ClH/c1-3(8)2-9-4(5,6)7;/h3H,2,8H2,1H3;1H
SMILES: CC(COC(F)(F)F)N.Cl
Molecular Formula: C4H9ClF3NO
Molecular Weight: 179.57

1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride

CAS No.: 2206668-18-8

Cat. No.: VC4783381

Molecular Formula: C4H9ClF3NO

Molecular Weight: 179.57

* For research use only. Not for human or veterinary use.

1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride - 2206668-18-8

Specification

CAS No. 2206668-18-8
Molecular Formula C4H9ClF3NO
Molecular Weight 179.57
IUPAC Name 1-(trifluoromethoxy)propan-2-amine;hydrochloride
Standard InChI InChI=1S/C4H8F3NO.ClH/c1-3(8)2-9-4(5,6)7;/h3H,2,8H2,1H3;1H
Standard InChI Key ZJGKYDGXVATMFY-UHFFFAOYSA-N
SMILES CC(COC(F)(F)F)N.Cl

Introduction

1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride is a chemical compound classified as a substituted ethylamine. Its molecular formula is C₄H₉ClF₃NO, with a molecular weight of approximately 179.57 g/mol . This compound is formed by the reaction of 1-Methyl-2-trifluoromethoxy-ethylamine with hydrochloric acid, resulting in a hydrochloride salt. The structure features a central ethylamine backbone with a methyl group attached to one terminal carbon and a trifluoromethoxy group on the second carbon, which enhances its chemical properties and potential applications in various fields.

Applications and Research Findings

1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride has significant applications in various fields, particularly in medicinal chemistry. The unique properties imparted by the trifluoromethoxy group enhance its utility in developing novel therapeutics aimed at diseases related to aberrant kinase activity. Additionally, its versatility in organic synthesis makes it useful in developing more complex molecules.

Potential ApplicationsDescription
Medicinal ChemistryDevelopment of novel therapeutics targeting kinase-related diseases.
Organic SynthesisUsed as a building block for more complex molecules.
Pharmacological StudiesInvestigation of enzyme inhibition and receptor binding activities.

Stereoisomers and Related Compounds

1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride exists in stereoisomeric forms, such as (R)- and (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride . These stereoisomers may exhibit different biological activities due to their chiral nature.

Several compounds share structural similarities with 1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride but differ in specific functional groups or chain lengths:

Compound NameStructure FeaturesUnique Aspects
2-(Trifluoromethylthio)ethylamine hydrochlorideContains a trifluoromethylthio groupDifferent sulfur-based functional group
N-Ethyl-[2-(penta-fluoroethoxy)ethyl]aminePenta-fluoroether substitutionMore extensive fluorination
3-(Trifluoromethoxy)propylamine hydrochloridePropyl chain instead of ethylVariation in alkyl chain length
Bis[2-(trifluoromethoxy)ethyl]amine hydrochlorideBis-substituted structureIncreased molecular complexity

These compounds highlight the unique trifluoromethoxy group and the ethylamine backbone present in 1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride, distinguishing it from others while showcasing its potential versatility in chemical applications.

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